Forodesine

Beschreibung

Forodesine is a highly potent, orally active, rationally designed PNP inhibitor that has shown activity in preclinical studies with malignant cells and clinical utility against T-cell acute lymphoblastic leukemia and cutaneous T-cell lymphoma. Additional preliminary findings support its use for the management of some B-cell malignancies.

This compound is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), with potential antineoplastic activity. Upon administration, this compound preferentially binds to and inhibits PNP, resulting in the accumulation of deoxyguanosine triphosphate and the subsequent inhibition of the enzyme ribonucleoside diphosphate reductase and DNA synthesis. This agent selectively causes apoptosis in stimulated or malignant T-lymphocytes.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 9 investigational indications.

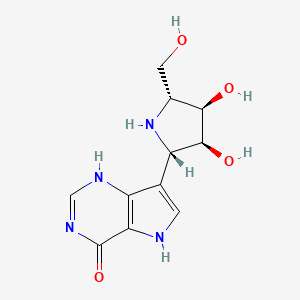

structure in first source

See also: this compound Hydrochloride (active moiety of).

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O4/c16-2-5-9(17)10(18)7(15-5)4-1-12-8-6(4)13-3-14-11(8)19/h1,3,5,7,9-10,12,15-18H,2H2,(H,13,14,19)/t5-,7+,9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKXDMQDITUYRK-KUBHLMPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)C3C(C(C(N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1)C(=O)NC=N2)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50943276 | |

| Record name | Forodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209799-67-7 | |

| Record name | Immucillin H | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209799-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Forodesine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209799677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Forodesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forodesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORODESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/426X066ELK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Forodesine: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For researchers, scientists, and drug development professionals, this whitepaper provides an in-depth exploration of Forodesine (BCX-1777), a potent inhibitor of purine nucleoside phosphorylase (PNP). We delve into the scientific journey from its rational design and discovery to its chemical synthesis and the intricate signaling pathways it modulates.

Discovery and Development

This compound, also known as Immucillin H, is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP).[1][2] Its discovery was a result of rational drug design based on the transition-state theory. The pioneering work was conducted by the laboratory of Vern Schramm at the Albert Einstein College of Medicine in collaboration with Industrial Research Limited in New Zealand.[1][3]

The development of this compound was later undertaken by BioCryst Pharmaceuticals.[1][4] In 2006, BioCryst entered into a licensing agreement with Mundipharma International Holdings Limited to commercialize this compound in Europe, Asia, and Australasia for oncological indications.[1][3] This collaboration led to the approval of this compound in Japan for the treatment of relapsed/refractory peripheral T-cell lymphoma in April 2017.[1][3] this compound has also been investigated in clinical trials for other T-cell and B-cell malignancies, including T-cell acute lymphoblastic leukemia (T-ALL), B-cell acute lymphocytic leukemia (B-ALL), and cutaneous T-cell lymphoma (CTCL).[1][5][6]

Chemical Synthesis of this compound

The chemical synthesis of this compound is a complex process. One of the synthetic routes involves the removal of two acid-labile protecting groups in the final step to yield the hydrochloride salt. A general overview of a synthetic approach is described in patent literature (WO00/61783).

A common method involves the coupling of a protected 9-deazapurine derivative with a protected pyrrolidine derivative. The synthesis can be challenging on a commercial scale. A final step in one described synthesis involves dissolving decolourised this compound in dilute hydrochloric acid, heating to dissolve, followed by hot filtration. The solution is then cooled, and ethanol is added to induce crystallization, which is seeded with this compound HCl. The resulting slurry is stirred, cooled, filtered, washed, and dried to yield the final product.[3]

Mechanism of Action: Targeting the Purine Salvage Pathway

This compound is a potent and selective inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[4][7][8] PNP catalyzes the phosphorolysis of 2'-deoxyguanosine (dGuo) to guanine.[5][9] By inhibiting PNP, this compound leads to an accumulation of dGuo in the plasma.[7][8]

This excess dGuo is transported into cells, particularly lymphocytes which have high levels of deoxycytidine kinase (dCK).[2][9] Inside the cell, dCK phosphorylates dGuo to deoxyguanosine monophosphate (dGMP), which is subsequently converted to deoxyguanosine triphosphate (dGTP).[2][5][9] The accumulation of intracellular dGTP is cytotoxic as it inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[2][5][9] This disruption of DNA synthesis ultimately leads to apoptosis (programmed cell death) of the cancer cells.[4][5] The selectivity of this compound for T-cells is attributed to the higher dCK activity in these cells.[2]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and safety of this compound from various clinical trials.

Table 1: Inhibition of Purine Nucleoside Phosphorylase

| Enzyme Source | IC50 (nM) | Reference |

| Human | 0.48 - 1.57 | [10] |

| Mouse | 0.48 - 1.57 | [10] |

| Rat | 0.48 - 1.57 | [10] |

| Monkey | 0.48 - 1.57 | [10] |

| Dog | 0.48 - 1.57 | [10] |

Table 2: Clinical Trial Results in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL) in Japan

| Parameter | Value | Reference |

| Number of Patients | 48 | [11] |

| Median Age (years) | 69.5 | [11] |

| Dosing Regimen | 300 mg orally, twice daily | [11] |

| Overall Response Rate (ORR) | 24% (10 of 41 patients) | [12] |

| Complete Response (CR) | 4 patients | [12] |

| Median Duration of Treatment | 2.1 months (range: 0.2–36.0 months) | [11] |

Table 3: Phase II Study in Relapsed/Refractory B-Lineage Acute Lymphoblastic Leukemia (B-ALL)

| Parameter | Value | Reference |

| Number of Patients | 12 | [13] |

| Dosing Regimen | 80 mg/m² IV infusion, 5 days/week | [13] |

| Complete Response (CR) | 2 of 12 patients | [13] |

Experimental Protocols

PNP Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against purine nucleoside phosphorylase.

Methodology:

-

The assay is typically performed in a spectrophotometer by monitoring the conversion of a substrate to a product that absorbs at a specific wavelength.

-

A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer), the PNP enzyme, and a substrate such as inosine or guanosine.

-

The reaction is initiated by the addition of the substrate.

-

The rate of the reaction is measured by monitoring the increase in absorbance due to the formation of uric acid (when coupled with xanthine oxidase).

-

To determine the IC50 value, the assay is performed in the presence of varying concentrations of this compound.

-

The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., T-cell leukemia lines) are seeded in 96-well plates at a specific density.

-

The cells are treated with various concentrations of this compound in the presence of 2'-deoxyguanosine.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content.

-

The results are expressed as the percentage of viable cells compared to the untreated control.

-

The EC50 (half-maximal effective concentration) is calculated from the dose-response curve.

Conclusion

This compound stands as a testament to the power of rational drug design in creating highly potent and selective enzyme inhibitors. Its unique mechanism of action, which leverages the metabolic intricacies of the purine salvage pathway, provides a targeted therapeutic approach for certain hematological malignancies. The journey of this compound from a theoretical concept to a clinically approved drug underscores the importance of a deep understanding of biochemical pathways in the development of novel cancer therapies. Further research into combination therapies and its application in other malignancies may broaden the clinical utility of this important therapeutic agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Oncohema Key [oncohemakey.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 5. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fiercebiotech.com [fiercebiotech.com]

- 7. Pharmacology and mechanism of action of this compound, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 9. This compound (BCX-1777, Immucillin H) - A New Purine Nucleoside Ana...: Ingenta Connect [ingentaconnect.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

Forodesine Hydrochloride: A Deep Dive into its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forodesine hydrochloride (also known as BCX-1777 and under the trade names Mundesine and Fodosine) is a potent, orally active, and selective transition-state analog inhibitor of purine nucleoside phosphorylase (PNP).[1][2][3][4][5][6] Developed by BioCryst Pharmaceuticals, it represents a targeted therapeutic approach for certain hematological malignancies, particularly those of T-cell origin.[1][5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its mechanism of action, pharmacokinetics, clinical efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound hydrochloride's primary mechanism of action is the potent and selective inhibition of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway.[4][5][7] PNP is responsible for the phosphorolysis of 2'-deoxyguanosine (dGuo) to guanine.[7] By inhibiting PNP, this compound leads to an accumulation of dGuo in the plasma.[8][9][10] This excess dGuo is then taken up by cells, particularly lymphocytes, and intracellularly phosphorylated by deoxycytidine kinase (dCK) to form deoxyguanosine triphosphate (dGTP).[7][8]

The resulting high intracellular concentrations of dGTP are cytotoxic, primarily through the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[7][11] The imbalance in the deoxynucleotide triphosphate (dNTP) pool ultimately leads to cell cycle arrest and apoptosis (programmed cell death).[7][8] This selective cytotoxicity towards T-cells is attributed to their high levels of dCK and relatively low levels of deoxynucleotidase activity.[7][11]

The apoptotic cascade induced by this compound involves the activation of caspases and is associated with DNA damage-induced stabilization and phosphorylation of p53 at Ser15, leading to the activation of p21.[8][12] Interestingly, this compound has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells independent of p53 status, suggesting a broader therapeutic potential.[3] The process involves caspase-8 activation, downregulation of the anti-apoptotic protein Mcl-1, and the generation of reactive oxygen species (ROS).[3]

Signaling Pathway of this compound-Induced Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Pharmacological Data

In Vitro Potency

This compound is a highly potent inhibitor of PNP across multiple species.

| Species | IC50 (nM) |

| Human | 0.48 - 1.57 |

| Mouse | 0.48 - 1.57 |

| Rat | 0.48 - 1.57 |

| Monkey | 0.48 - 1.57 |

| Dog | 0.48 - 1.57 |

| Table 1: In vitro inhibitory concentration (IC50) of this compound against PNP from various species.[13] |

Pharmacokinetics

The pharmacokinetic profile of this compound hydrochloride has been evaluated in both preclinical models and human clinical trials, with both intravenous (IV) and oral formulations.

| Species/ Population | Dose & Route | Cmax | AUC | t1/2 | Oral Bioavailability | Reference |

| Primates | 20 mg/kg/day | - | - | - | - | [4] |

| Relapsed/Refractory T-cell Malignancies | 40 mg/m² IV | 5.4 µM | - | 10 h (median) | - | [4] |

| Relapsed PTCL (Japanese) | 300 mg oral BID | - | - | - | - | [14] |

| Advanced, Fludarabine-Treated CLL | 200 mg/day oral | 200-1300 nM (steady state) | - | - | - | [15] |

| Relapsed/Refractory T-ALL | 40 mg/m²/day IV | - | - | - | - | [4][16] |

| Relapsed/Refractory CTCL | 200 mg/day oral | - | - | - | - | [4] |

| Table 2: Summary of pharmacokinetic parameters of this compound hydrochloride. |

Clinical Efficacy

This compound hydrochloride has demonstrated clinical activity in various hematological malignancies, particularly in patients with relapsed or refractory disease.

| Malignancy | Study Phase | Treatment Regimen | No. of Patients | Overall Response Rate (ORR) | Complete Response (CR) | Reference |

| Peripheral T-cell Lymphoma (PTCL) | Phase I/II | 300 mg oral BID | 41 (evaluable) | 24% | 10% | [17] |

| Cutaneous T-cell Lymphoma (CTCL) | Phase II | 200 mg oral daily | 101 (modified ITT) | 11% | 0% | [4] |

| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Phase II | 40 mg/m²/day IV | 34 | 32% | 21% | [16] |

| B-cell Acute Lymphoblastic Leukemia (B-ALL) | Phase I/II | 80 mg/m²/day IV | 2 | Disease stabilization | 0% | [17][18] |

| Chronic Lymphocytic Leukemia (CLL) | Phase II | 200 mg oral BID | 23 (evaluable) | 26% (Partial Response) | - | |

| Table 3: Summary of clinical trial results for this compound hydrochloride. |

Experimental Protocols

PNP Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound against purine nucleoside phosphorylase.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PNP is expressed and purified. The substrate, inosine, is prepared in an appropriate assay buffer (e.g., 10x PNP Assay Buffer diluted to 1x). A hypoxanthine standard is also prepared for generating a standard curve.[19][20][21][22]

-

Assay Reaction: The assay is typically performed in a 96-well UV-transparent plate.[21]

-

Add 2-50 µL of the test compound (this compound) or vehicle control to the wells.

-

Add the PNP enzyme to each well, except for the reagent background control.

-

Initiate the reaction by adding the inosine substrate.

-

The reaction mixture contains the sample, PNP Assay Buffer, a developer, and the inosine substrate.[21]

-

-

Detection: The conversion of inosine to hypoxanthine is monitored. In a colorimetric assay, hypoxanthine is further converted to uric acid by a developer, and the absorbance is measured at 293 nm in kinetic mode.[19][21] In a fluorometric assay, a probe reacts with an intermediate in the reaction to produce a fluorescent signal (Ex/Em = 535/587 nm).[22]

-

Data Analysis: The rate of the reaction is calculated from the linear portion of the kinetic curve. The IC50 value for this compound is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Measurement of Intracellular dGTP Levels

Objective: To quantify the accumulation of dGTP in cells following treatment with this compound.

Methodology (LC-MS/MS):

-

Cell Lysis and Extraction:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells using a suitable extraction buffer (e.g., cold 60% methanol).

-

Centrifuge to pellet cell debris and collect the supernatant containing the nucleotides.[14]

-

-

Sample Preparation: The supernatant is dried and then reconstituted in an appropriate solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Separation of dGTP from other nucleotides is achieved using a suitable liquid chromatography column.

-

Detection and quantification are performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode, using specific precursor and product ion transitions for dGTP.[14]

-

A standard curve is generated using known concentrations of dGTP to quantify the levels in the cell extracts.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To detect and quantify apoptosis in cells treated with this compound.

Methodology:

-

Cell Treatment and Harvesting:

-

Staining:

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15-20 minutes.[1][2]

-

Flow Cytometry Analysis:

-

Add more 1X Binding Buffer to the samples.

-

Analyze the stained cells by flow cytometry.

-

Four populations of cells can be distinguished:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells[2]

-

-

Experimental Workflow for In Vitro Evaluation of this compound

Caption: A typical workflow for the in vitro evaluation of this compound.

Conclusion

This compound hydrochloride is a targeted anticancer agent with a well-defined mechanism of action centered on the inhibition of purine nucleoside phosphorylase. Its ability to selectively induce apoptosis in T-lymphocytes has translated into clinical activity in various T-cell malignancies. The data presented in this guide, from in vitro potency and pharmacokinetic profiles to clinical efficacy, underscore its importance as a therapeutic option for patients with relapsed or refractory hematological cancers. The detailed experimental protocols provided serve as a resource for researchers in the continued investigation of this compound and other PNP inhibitors. Further research may focus on optimizing dosing regimens and exploring combination therapies to enhance its clinical utility.

References

- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 2. bosterbio.com [bosterbio.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. dovepress.com [dovepress.com]

- 5. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. kumc.edu [kumc.edu]

- 8. ashpublications.org [ashpublications.org]

- 9. This compound: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 11. This compound | Oncohema Key [oncohemakey.com]

- 12. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phase 2 and pharmacodynamic study of oral this compound in patients with advanced, fludarabine-treated chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Preclinical and clinical evaluation of this compound in pediatric and adult B-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 19. assaygenie.com [assaygenie.com]

- 20. content.abcam.com [content.abcam.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

- 22. Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric) (ab204706) | Abcam [abcam.com]

- 23. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Forodesine's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Forodesine (BCX-1777), a potent inhibitor of purine nucleoside phosphorylase (PNP), represents a targeted therapeutic strategy, particularly in T-cell malignancies. Its mechanism of action is contingent on the intracellular accumulation of deoxyguanosine triphosphate (dGTP), which triggers apoptotic cell death through multiple signaling pathways. This document provides a detailed examination of the molecular mechanisms, quantitative efficacy, and key experimental protocols associated with this compound-induced apoptosis in cancer cells.

Core Mechanism of Action

This compound is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), an enzyme crucial for the purine salvage pathway.[1][2] PNP's primary function is the phosphorolytic cleavage of deoxyguanosine (dGuo) into guanine.[2] By inhibiting PNP, this compound allows dGuo to be redirected into the salvage pathway, where it is phosphorylated by deoxycytidine kinase (dCK) to deoxyguanosine monophosphate (dGMP) and subsequently to deoxyguanosine triphosphate (dGTP).[2]

The resulting high intracellular concentration of dGTP is the primary driver of cytotoxicity. This accumulation leads to an imbalance in the deoxynucleotide (dNTP) pool, which inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[2][3] The cellular stress and DNA damage caused by this imbalance ultimately trigger programmed cell death, or apoptosis.[4][5][6] This mechanism is particularly effective in lymphocytes, such as those in T-cell acute lymphoblastic leukemia (T-ALL) and B-cell chronic lymphocytic leukemia (B-CLL), which often exhibit high dCK activity.[2][4][5]

Signaling Pathways in this compound-Induced Apoptosis

The accumulation of dGTP initiates apoptosis through both p53-dependent and p53-independent pathways. This dual mechanism allows this compound to be effective even in cancers with p53 mutations, which are often resistant to conventional chemotherapy.[6][7]

p53-Dependent Pathway: In cells with functional p53, the dGTP-induced DNA damage response leads to the stabilization and phosphorylation of p53 at Ser15.[4][5] Activated p53 then upregulates the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest and apoptosis.[4][5]

p53-Independent Mitochondrial Pathway: this compound also potently activates the intrinsic, or mitochondrial, pathway of apoptosis, bypassing the need for functional p53.[6][7] Key events in this pathway include:

-

Upregulation of Pro-apoptotic Proteins: this compound induces the transcriptional upregulation of p73, a p53-family member, and BIM, a pro-apoptotic BH3-only protein.[3][7]

-

Downregulation of Anti-apoptotic Proteins: A significant decrease in the levels of the anti-apoptotic protein Mcl-1 is observed following treatment.[6][7]

-

Bax/Bak Activation: The shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins leads to the conformational activation of Bax and Bak.[6]

-

Mitochondrial Depolarization and Caspase Activation: Activated Bax/Bak permeabilize the outer mitochondrial membrane, causing a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c.[6] This triggers the activation of initiator caspase-9 and effector caspases like caspase-3, leading to the cleavage of cellular substrates such as Poly (ADP-ribose) polymerase (PARP) and execution of apoptosis.[4][8][9] The activation of caspase-8 has also been detected, suggesting a potential crosstalk with the extrinsic pathway.[4][6]

Caption: Signaling cascade of this compound-induced apoptosis in cancer cells.

Quantitative Efficacy Data

The cytotoxic and apoptotic effects of this compound have been quantified across various cancer cell lines, primarily those of hematological origin.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|---|

| CEM-SS | T-cell Acute Lymphoblastic Leukemia (T-ALL) | IC50 | 0.015 µM | In presence of dGuo | [4] |

| Human Lymphocytes | (Activated) | IC50 | 0.1 - 0.38 µM | In presence of 3-10 µM dGuo | [4] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Proliferation Inhibition | ~60% reduction in living cells | 10-30 µM this compound, 24h | [10] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Proliferation Inhibition | Complete block | 10-30 µM this compound, 48h | [10] |

| CLL Primary Cells | Chronic Lymphocytic Leukemia (CLL) | Cytotoxicity | 56.7 ± 14.3 % | 2 µM this compound, 10-20 µM dGuo, 24-48h | [6] |

| CLL (p53 del) | Chronic Lymphocytic Leukemia (CLL) | Cytotoxicity | 58.5 ± 20 % | 2 µM this compound, 10-20 µM dGuo, 24-48h | [6] |

| CLL (no p53 del) | Chronic Lymphocytic Leukemia (CLL) | Cytotoxicity | 55.2 ± 10.3 % | 2 µM this compound, 10-20 µM dGuo, 24-48h |[6] |

Table 2: Pharmacodynamic Effects of this compound Treatment

| Cell Type | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| CEM-SS Cells | dGTP Accumulation | 154-fold increase | In presence of dGuo | [4] |

| CLL Primary Cells | dGTP Accumulation | Median 30-fold increase | 2 µM this compound + dGuo, 8h | [11] |

| Pediatric B-ALL | dGTP Accumulation | 3 - 90 µM (Median 16 µM) | 2 µM this compound + 20 µM dGuo, 24h | [12] |

| CLL Primary Cells | Caspase-3 Activation | Directly correlated with dGTP (r = 0.932) | This compound + dGuo | [8] |

| CLL Primary Cells | PARP Cleavage | Strongly correlated with dGTP (r = 0.92) | this compound + dGuo, 4-8h |[13] |

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize this compound-induced apoptosis.

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.[14]

Methodology:

-

Cell Culture and Treatment: Seed cancer cells (e.g., 1 x 10⁶ cells/mL) and culture under standard conditions. Treat cells with the desired concentrations of this compound and dGuo for specified time points (e.g., 8, 24, 48 hours). Include an untreated control.

-

Cell Collection: For suspension cells, collect by centrifugation. For adherent cells, collect the supernatant containing floating cells and detach the adherent population with a gentle cell dissociation agent (e.g., Trypsin-EDTA). Combine both fractions.

-

Washing: Wash cells twice with cold 1X PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of ~1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only controls to set compensation and gates.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

This assay quantifies the key pharmacodynamic biomarker of this compound activity.

Principle: The "DNA polymerase assay" is used to measure the concentration of individual dNTPs. A known amount of cell extract is added to a reaction mixture containing a specific DNA template/primer, radiolabeled dNTPs (except the one being measured), and DNA polymerase. The amount of DNA synthesis is proportional to the concentration of the unlabeled dNTP from the cell extract.

Methodology:

-

Cell Treatment and Lysis: Treat cells as described previously. Harvest approximately 5-10 x 10⁶ cells per sample.

-

Nucleotide Extraction: Wash cells with cold PBS. Extract nucleotides by resuspending the cell pellet in 60% methanol and incubating on ice.[8] Centrifuge to remove cell debris.

-

Sample Preparation: Lyophilize the methanol supernatant to dryness and reconstitute the nucleotide pellet in a small volume of assay buffer.

-

DNA Polymerase Reaction: Prepare a reaction mix containing a poly(dI-dC) template-primer, DNA polymerase I, and a buffered solution with three radiolabeled dNTPs (e.g., [³H]dATP, [³H]dCTP, [³H]dTTP) and one unlabeled dNTP (dGTP from the sample).

-

Incubation and Termination: Initiate the reaction by adding the cell extract. Incubate at 37°C. Stop the reaction by spotting the mixture onto DE-81 ion-exchange filter paper discs.

-

Washing and Scintillation Counting: Wash the filter discs extensively to remove unincorporated radiolabeled nucleotides. Dry the discs and measure the incorporated radioactivity using a liquid scintillation counter.

-

Quantification: Compare the radioactivity incorporated from the samples to a standard curve generated with known concentrations of dGTP to determine the intracellular dGTP concentration.

This method detects a hallmark of caspase-3 activation and apoptotic execution.

Principle: During apoptosis, activated caspase-3 cleaves the 116 kDa PARP protein into an 89 kDa fragment. Western blotting with an antibody that recognizes both full-length and cleaved PARP can be used to visualize this event.

Methodology:

-

Cell Treatment and Lysis: Following treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa band indicates PARP cleavage. Normalize results to a loading control like actin or GAPDH.[4][8]

Conclusion

This compound induces apoptosis in susceptible cancer cells through a well-defined mechanism centered on the inhibition of PNP and the subsequent cytotoxic accumulation of intracellular dGTP. This triggers a robust apoptotic response mediated by both p53-dependent and, critically, p53-independent mitochondrial pathways. The drug's efficacy is particularly pronounced in lymphoid malignancies and can be quantitatively assessed through established protocols measuring apoptosis rates, dGTP levels, and specific molecular markers like PARP cleavage. This technical guide provides a foundational understanding for researchers and drug developers working to leverage this targeted therapeutic strategy.

References

- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 2. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Effects of this compound in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound has high antitumor activity in chronic lymphocytic leukemia and activates p53-independent mitochondrial apoptosis by induction of p73 and BIM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. ashpublications.org [ashpublications.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. | BioWorld [bioworld.com]

- 12. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Forodesine: A Purine Nucleoside Phosphorylase Inhibitor for Hematological Malignancies

For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the preclinical data for forodesine, a potent purine nucleoside phosphorylase (PNP) inhibitor, in the context of hematological malignancies. This document details the mechanism of action, in vitro efficacy, and methodologies from key preclinical studies, presenting quantitative data in a structured format and illustrating critical pathways and workflows through detailed diagrams.

Core Mechanism of Action

This compound is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. PNP catalyzes the reversible phosphorolysis of 6-oxopurine nucleosides, such as deoxyguanosine, to their corresponding purine bases and ribose-1-phosphate. Genetic deficiency of PNP in humans leads to a profound T-cell lymphopenia, highlighting the critical role of this enzyme in T-lymphocyte development and function.

This compound's therapeutic effect stems from its potent and specific inhibition of PNP. This inhibition leads to an accumulation of the PNP substrate, deoxyguanosine (dGuo), in the plasma. Elevated extracellular dGuo is transported into cells, particularly lymphocytes, where it is phosphorylated by deoxycytidine kinase (dCK) and subsequently other kinases to form deoxyguanosine triphosphate (dGTP). The intracellular accumulation of dGTP is cytotoxic as it inhibits ribonucleotide reductase, leading to an imbalance in the deoxynucleotide triphosphate (dNTP) pool and subsequent inhibition of DNA synthesis and repair, ultimately inducing apoptosis. The preferential cytotoxicity of this compound towards T-cells is attributed to their high dCK activity and low 5'-nucleotidase activity, which results in efficient trapping of dGTP.

In Vitro Efficacy of this compound

Preclinical studies have demonstrated the cytotoxic activity of this compound across a range of hematological malignancy cell lines and primary patient samples. The efficacy is often evaluated in the presence of exogenous deoxyguanosine to mimic the in vivo effect of PNP inhibition.

T-Cell Malignancies

Given the central role of PNP in T-cell function, this compound has shown significant preclinical activity in T-cell acute lymphoblastic leukemia (T-ALL), T-cell prolymphocytic leukemia (T-PLL), cutaneous T-cell lymphoma (CTCL), and peripheral T-cell lymphoma (PTCL).

B-Cell Malignancies

While initially considered a T-cell-targeted agent, this compound has also demonstrated efficacy in various B-cell malignancies, including B-cell acute lymphoblastic leukemia (B-ALL), chronic lymphocytic leukemia (CLL), and mantle cell lymphoma (MCL). The sensitivity of B-cell malignancies is also linked to the expression of deoxycytidine kinase.

Multiple Myeloma

Preclinical investigations in multiple myeloma (MM) have shown that this compound can induce a partial inhibition of proliferation and limited apoptosis in both murine and human MM cell lines.

Table 1: Summary of In Vitro Cytotoxicity of this compound in Hematological Malignancy Cell Lines

| Cell Line | Malignancy Type | IC50 (nM) | Experimental Conditions | Reference |

| CCRF-CEM | T-ALL | 4.2 | This compound + 10 µM dGuo | |

| MOLT-4 | T-ALL | 8 | This compound + 10 µM dGuo | |

| RPMI-8226 | Multiple Myeloma | >5000 | This compound + 20 µM dGuo | |

| Granta-519 | Mantle Cell Lymphoma | Not reproducible | This compound + 10-20 µM dGuo | |

| Rec-1 | Mantle Cell Lymphoma | Not reproducible | This compound + 10-20 µM dGuo | |

| JeKo-1 | Mantle Cell Lymphoma | Not reproducible | This compound + 10-20 µM dGuo |

Note: The lack of reproducible IC50 values in some studies highlights the importance of specific experimental conditions, particularly the concentration of deoxyguanosine.

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Objective: To determine the concentration-dependent cytotoxic effect of this compound on hematological malignancy cell lines.

Methodology:

-

Cell Culture: Hematological malignancy cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound in the presence of a fixed concentration of deoxyguanosine (typically 10-20 µM).

-

Incubation: Cells are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment: Cell viability is assessed using a variety of methods:

-

MTT Assay: Measures the metabolic activity of cells.

-

Trypan Blue Exclusion: Differentiates between viable and non-viable cells.

-

Annexin V/Propidium Iodide (PI) Staining: Detects apoptosis and necrosis via flow cytometry.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Assays

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

-

Cell Treatment: Cells are treated with this compound and deoxyguanosine for various time points.

-

Staining: Cells are harvested, washed, and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells is quantified using a flow cytometer.

-

Western Blot Analysis: To confirm apoptosis, protein lysates from treated cells can be analyzed by Western blot for the cleavage of caspase-3 and PARP.

Measurement of Intracellular dGTP Accumulation

Objective: To measure the pharmacodynamic effect of this compound by quantifying the intracellular accumulation of dGTP.

Methodology:

-

Cell Treatment and Lysis: Cells are treated with this compound and deoxyguanosine. After incubation, cells are lysed, and nucleotides are extracted.

-

Quantification: Intracellular dGTP levels are quantified using high-performance liquid chromatography (HPLC) or a DNA polymerase-based assay.

Signaling Pathways Implicated in this compound-Induced Apoptosis

Preclinical studies have elucidated some of the downstream signaling pathways activated by this compound-induced dGTP accumulation. In chronic lymphocytic leukemia (CLL), this compound has been shown to activate a p53-independent mitochondrial apoptotic pathway. This involves the transcriptional upregulation of p73, a p53-related protein, and the pro-apoptotic BH3-only protein BIM. This leads to a decrease in the anti-apoptotic protein MCL-1 and activation of the intrinsic apoptotic cascade.

Resistance Mechanisms

Preclinical models have been instrumental in identifying potential mechanisms of resistance to this compound. In T-lymphoblastic leukemia cell lines made resistant to this compound, a key finding was a significant increase in the basal intracellular dGTP levels. This suggests that cells may adapt to high dGTP levels, thereby circumventing its cytotoxic effects. Further research is needed to fully elucidate the molecular mechanisms underlying this observation.

Conclusion

The preclinical data for this compound provide a strong rationale for its clinical development in hematological malignancies. Its well-defined mechanism of action, centered on the inhibition of PNP and subsequent dGTP-mediated apoptosis, has been validated in numerous in vitro and in vivo models. The demonstrated activity in both T-cell and B-cell malignancies underscores its potential as a broad-spectrum therapeutic agent. The detailed experimental protocols and signaling pathways outlined in this guide offer a valuable resource for researchers and drug developers working to further understand and optimize the therapeutic application of this compound and other PNP inhibitors. Future preclinical studies should continue to explore combination strategies and delve deeper into the molecular mechanisms of resistance to maximize the clinical benefit of this promising agent.

Forodesine Target Validation in T-cell Lymphomas: An In-depth Technical Guide

This document provides a comprehensive technical overview of Forodesine, a potent purine nucleoside phosphorylase (PNP) inhibitor, for the treatment of T-cell lymphomas. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, clinical efficacy, and the experimental methodologies used for its validation.

Introduction: The Unmet Need in T-cell Lymphomas

T-cell lymphomas (TCLs) are a heterogeneous group of aggressive non-Hodgkin lymphomas with generally poor outcomes for most subtypes.[1] For patients with relapsed or refractory disease, there is no universally accepted standard of care, highlighting a critical need for novel, targeted therapies.[1] One promising therapeutic target is the purine salvage pathway, which is crucial for lymphocyte function. Children born with a deficiency in purine nucleoside phosphorylase (PNP), a key enzyme in this pathway, exhibit severely reduced T-cell counts while maintaining relatively normal B-cell immunity.[2][3] This observation established PNP as a compelling target for the selective elimination of malignant T-cells.

This compound (also known as BCX-1777 or Immucillin-H) is a rationally designed, transition-state analog inhibitor of PNP.[4][5] It is 100 to 1,000 times more potent than other agents in its class, making it a highly selective and powerful agent for targeting T-cell malignancies.[1][3] This guide details the validation of PNP as a therapeutic target in TCLs through the action of this compound.

Mechanism of Action: Selective Apoptosis in T-cells

This compound's therapeutic effect is rooted in its potent and specific inhibition of purine nucleoside phosphorylase (PNP).[6]

-

PNP Inhibition : In the purine salvage pathway, PNP catalyzes the phosphorolysis of 2'-deoxyguanosine (dGuo) into guanine and 2'-deoxyribose-1-phosphate.[3][4] this compound, as a transition-state analog, binds tightly to PNP, effectively blocking this conversion.[5][7]

-

dGTP Accumulation : The inhibition of PNP leads to an increase in the plasma concentration of dGuo.[1][5] This elevated dGuo is taken up by cells, particularly malignant T-cells which have high levels of the enzyme deoxycytidine kinase (dCK).[1][4] dCK phosphorylates dGuo, converting it first to deoxyguanosine monophosphate (dGMP) and ultimately to deoxyguanosine triphosphate (dGTP).[4]

-

Induction of Apoptosis : The resulting intracellular accumulation of dGTP creates a lethal imbalance in the deoxynucleotide pool.[1] This imbalance inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis and replication, which in turn triggers programmed cell death, or apoptosis, selectively in the malignant T-cells.[4][6] This targeted action minimizes damage to healthy cells, leading to a more favorable side-effect profile compared to traditional chemotherapy.[6]

Clinical Efficacy in T-cell Lymphomas

This compound has been evaluated in multiple clinical trials for relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL), demonstrating single-agent activity.

Table 1: Clinical Trial Results for this compound in Peripheral T-cell Lymphoma (PTCL)

| Trial Phase | Formulation | Dose | No. of Patients | Objective Response Rate (ORR) | Complete Response (CR) | Median PFS | Median OS |

|---|---|---|---|---|---|---|---|

| Phase I/II (Japan) | Oral | 300 mg twice daily | 41 (evaluable) | 25% | 10% (4 patients) | 1.9 months | 15.6 months |

| Phase I (Japan) | Oral | 100 mg daily | 5 | 20% (1 patient) | 20% (1 patient) | N/A | N/A |

Data sourced from a multicenter Phase 1/2 study in Japanese patients with relapsed PTCL.[1][8]

Table 2: Clinical Trial Results for this compound in Cutaneous T-cell Lymphoma (CTCL)

| Trial Phase | Formulation | Dose | Objective Response Rate (ORR) |

|---|---|---|---|

| Phase I/II | Intravenous (IV) | Dose-ranging | 31% |

| Phase I/II | Oral | Dose-ranging | 27% |

| Phase II | Oral | 200 mg daily | 11% |

| Phase I | Intravenous (IV) | 40 mg/m² | 31% (4/13 patients, incl. 3 CRs) |

Data sourced from Phase I/II studies in patients with refractory CTCL.[9][10] The lower response rate in the Phase II oral study was potentially attributable to underdosing.[9]

Core Experimental Protocols for Target Validation

The validation of this compound's mechanism of action relies on a series of key in vitro and in vivo experiments.

4.1. PNP Inhibition Assay

-

Objective: To determine the potency of this compound in inhibiting PNP enzyme activity.

-

Methodology:

-

Recombinant human PNP enzyme is incubated with its substrate, such as inosine or deoxyguanosine.

-

The reaction progress is monitored by measuring the rate of substrate conversion to hypoxanthine or guanine, often using spectrophotometry to detect the change in absorbance at a specific wavelength.

-

The assay is repeated with varying concentrations of this compound to generate a dose-response curve.

-

The IC50 value (the concentration of this compound required to inhibit 50% of the PNP enzyme activity) is calculated from this curve. This compound has a reported IC50 in the nanomolar range (0.48–1.57 nM).[3]

-

4.2. Cell Proliferation and Viability Assay

-

Objective: To assess the cytotoxic effect of this compound on T-cell lymphoma cell lines.

-

Methodology:

-

T-cell lymphoma cell lines (e.g., CEM-SS) are cultured in standard media.

-

Cells are treated with a range of this compound concentrations, typically in the presence of a fixed concentration of 2'-deoxyguanosine (e.g., 3-10 µM) to ensure substrate availability for dGTP synthesis.[7]

-

After a defined incubation period (e.g., 48-72 hours), cell viability is measured using assays such as MTS or by counting viable cells using trypan blue exclusion.

-

The IC50 value for cell proliferation is determined. This compound, in the presence of dGuo, inhibited CEM-SS cell proliferation with an IC50 of 0.015 μM.[7]

-

4.3. Intracellular dGTP Quantification

-

Objective: To directly confirm the accumulation of dGTP in T-cells following this compound treatment.

-

Methodology:

-

T-cell lymphoma cells are treated with this compound and dGuo as described above.

-

Following incubation, cells are harvested and intracellular metabolites are extracted, typically using a cold acid solution (e.g., perchloric acid).

-

The cell extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) to separate and quantify the nucleotide pools.

-

The concentration of dGTP in treated cells is compared to that in untreated control cells. Studies have shown a significant, dose-dependent increase in intracellular dGTP levels post-treatment.[5][7]

-

4.4. Apoptosis Assay

-

Objective: To confirm that the observed cell death is due to apoptosis.

-

Methodology:

-

Cells are treated with this compound and dGuo.

-

Apoptosis can be assessed through several methods:

-

Annexin V/Propidium Iodide (PI) Staining: Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by fluorescently labeled Annexin V. PI is used to identify late apoptotic/necrotic cells. Cells are analyzed by flow cytometry.

-

Caspase Activation Assays: The activation of key executioner caspases (e.g., caspase-3) or initiator caspases (caspase-8, caspase-9) is measured using fluorometric or colorimetric assays. A direct correlation between dGTP accumulation and caspase-3 activation has been demonstrated.[7]

-

-

Potential Resistance Mechanisms

While the search results did not detail specific clinical resistance mechanisms to this compound, potential avenues for resistance can be extrapolated from its mechanism of action and general principles of drug resistance in cancer.

-

Alterations in Nucleoside Metabolism:

-

Decreased dCK Activity: Since deoxycytidine kinase (dCK) is essential for converting dGuo to its active triphosphate form, mutations or downregulation of dCK could prevent the accumulation of dGTP and confer resistance.

-

Increased Nucleotidase Activity: Upregulation of enzymes that dephosphorylate dGTP back to dGMP or dGuo could counteract its accumulation.

-

-

Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could potentially reduce the intracellular concentration of this compound, although this is a more general resistance mechanism.

-

Defects in Apoptotic Pathways: Mutations or altered expression of downstream apoptosis signaling molecules (e.g., Bcl-2 family proteins, caspases) could render cells resistant to the pro-apoptotic signal triggered by dGTP accumulation.

Further research is needed to clinically validate these potential resistance pathways in patients who do not respond or relapse after this compound therapy.

Conclusion

This compound exemplifies a successful structure-based drug design targeting a key enzymatic vulnerability in T-cell malignancies.[6][10] Its potent inhibition of PNP leads to a selective accumulation of dGTP in T-cells, triggering apoptosis.[6] This targeted mechanism has been validated through extensive preclinical experiments and has translated into meaningful clinical activity in patients with relapsed/refractory T-cell lymphomas, leading to its approval in Japan for this indication.[2][8] The data presented provides a robust validation of PNP as a therapeutic target in TCLs and establishes this compound as a valuable agent in the treatment of this challenging disease.

References

- 1. Multicenter phase 1/2 study of this compound in patients with relapsed peripheral T cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dovepress.com [dovepress.com]

- 4. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology and mechanism of action of this compound, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 7. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound in the treatment of relapsed/refractory peripheral T-cell lymphoma: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound in the treatment of cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BIOCRYST ANNOUNCES PRESENTATION AND UPDATE OF RESULTS WITH INTRAVENOUS this compound HYDROCHLORIDE IN PATIENTS WITH CUTANEOUS T-CELL LYMPHOMA, B-CELL ACUTE LYMPHOBLASTIC LEUKEMIA (ALL) AND T-CELL ALL AT THE AMERICAN SOCIETY OF HEMATOLOGY (ASH) | BioCryst Pharmaceuticals, Inc. [ir.biocryst.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Forodesine's Effect on Purine Metabolism Pathways

Introduction

This compound, also known as BCX-1777 or Immucillin-H, is a potent, second-generation transition-state analog inhibitor of the enzyme purine nucleoside phosphorylase (PNP).[1][2] PNP is a critical enzyme in the purine salvage pathway, responsible for the catabolism of purine nucleosides.[3] Genetic deficiency of PNP in humans leads to a profound T-cell immunodeficiency, highlighting the crucial role of this pathway in T-lymphocyte function and survival.[3][4] This observation provided the rationale for developing PNP inhibitors as targeted therapeutic agents for T-cell malignancies.[3][5] this compound represents a significant advancement in this class of drugs, demonstrating high potency and selectivity, and has been approved in Japan for the treatment of relapsed/refractory peripheral T-cell lymphoma (PTCL).[6][2] This guide provides a detailed technical overview of this compound's mechanism of action, its quantitative effects on purine metabolism, and the experimental protocols used to characterize its activity.

Core Mechanism of Action: PNP Inhibition

The primary mechanism of this compound is the potent and selective inhibition of purine nucleoside phosphorylase. In the purine salvage pathway, PNP catalyzes the reversible phosphorolysis of 2'-deoxyguanosine (dGuo) into guanine and 2'-deoxyribose-1-phosphate.[1][6] this compound, as a transition-state analog, binds to the active site of PNP with extremely high affinity, effectively blocking this catalytic step.[6][7]

The inhibition of PNP by this compound initiates a cascade of metabolic changes:

-

Increased Plasma Deoxyguanosine (dGuo): With PNP activity blocked, its substrate, dGuo, is no longer efficiently catabolized and accumulates in the plasma.[1][3][5]

-

Intracellular dGuo Uptake: The elevated plasma dGuo is transported into cells, particularly lymphocytes, via nucleoside transporters.[8]

-

Intracellular Accumulation of dGTP: Inside the cell, dGuo is phosphorylated by deoxycytidine kinase (dCK) to deoxyguanosine monophosphate (dGMP).[1][8] Subsequent phosphorylations convert dGMP to deoxyguanosine diphosphate (dGDP) and finally to deoxyguanosine triphosphate (dGTP).[1] This accumulation of dGTP is the key cytotoxic event.[4][9]

The selectivity of this compound for T-cells is largely attributed to the metabolic characteristics of these cells, which typically exhibit high levels of dCK activity and relatively low levels of deoxynucleotidases that would otherwise degrade dGTP.[8][10]

Cytotoxic Consequences of dGTP Accumulation

The supraphysiological levels of intracellular dGTP are toxic to lymphocytes, primarily through two mechanisms:

-

Inhibition of Ribonucleotide Reductase (RR): dGTP is an allosteric inhibitor of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis.[1][8][11] Inhibition of RR leads to a severe imbalance in the overall deoxynucleotide triphosphate (dNTP) pool, stalling DNA replication and repair, ultimately leading to cell cycle arrest.[8][11]

-

Induction of Apoptosis: The profound metabolic stress and DNA damage resulting from dNTP pool imbalance trigger the intrinsic apoptotic pathway.[1][11] This is characterized by the activation of caspases, cleavage of poly (ADP-ribose) polymerase (PARP), and changes in the mitochondrial membrane potential.[10][12]

A potential mechanism of resistance to this compound involves the sterile alpha motif and HD-domain containing protein 1 (SAMHD1), a phosphohydrolase that can degrade dGTP, thereby protecting malignant cells from its cytotoxic effects.[13][14][15]

Quantitative Data

The efficacy of this compound is quantified by its potent inhibition of PNP and the resulting downstream metabolic consequences.

Table 1: Inhibitory Potency of this compound against Purine Nucleoside Phosphorylase (PNP)

| Species | IC₅₀ (nM) |

|---|---|

| Human | 0.48 - 1.57 |

| Mouse | 0.48 - 1.57 |

| Rat | 0.48 - 1.57 |

| Monkey | 0.48 - 1.57 |

| Dog | 0.48 - 1.57 |

Data sourced from MedchemExpress and Dove Medical Press.

Table 2: In Vitro Effects of this compound on dGTP Accumulation and Proliferation

| Cell Line | Treatment | dGTP Fold Increase | Proliferation Inhibition (IC₅₀) |

|---|---|---|---|

| CEM-SS (T-ALL) | This compound + dGuo | 154-fold | 0.015 µM |

| CLL Lymphocytes (Patient Samples) | 2 µM this compound + 10 µM dGuo | Variable (Heterogeneous) | Not Applicable |

Data sourced from Balakrishnan K, et al. (2006).[10]

Table 3: Pharmacodynamic Effects of this compound in Patients with T-Cell Malignancies

| Parameter | Pre-treatment Level | Post-treatment Level | Fold Increase |

|---|---|---|---|

| Plasma this compound | Not Applicable | 5.4 µM (Median Peak) | Not Applicable |

| Plasma dGuo | < Detectable | 22 - 38 µM | Not Applicable |

| Intracellular dGTP (Leukemia Cells) | Baseline | 2- to 40-fold increase | 2x - 40x |

Data represents findings from early phase clinical trials.[6][4][7]

Signaling Pathways and Workflows

The following diagrams illustrate the key pathways and processes involved in this compound's mechanism of action.

References

- 1. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug evaluation: this compound - PNP inhibitor for the treatment of leukemia, lymphoma and solid tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. A proof-of-principle pharmacokinetic, pharmacodynamic, and clinical study with purine nucleoside phosphorylase inhibitor immucillin-H (BCX-1777, this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Oncohema Key [oncohemakey.com]

- 9. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 10. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Effects of this compound in Murine and Human Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SAMHD1 Limits the Efficacy of this compound in Leukemia by Protecting Cells against the Cytotoxicity of dGTP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. SAMHD1 Limits the Efficacy of this compound in Leukemia by Protecting Cells against the Cytotoxicity of dGTP - White Rose Research Online [eprints.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Testing Forodesine Sensitivity in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forodesine (also known as BCX-1777 or Immucillin H) is a potent, orally bioavailable inhibitor of purine nucleoside phosphorylase (PNP).[1][2] PNP is a key enzyme in the purine salvage pathway, responsible for the conversion of guanosine and deoxyguanosine (dGuo) to guanine.[3][4] Inhibition of PNP by this compound leads to an accumulation of intracellular deoxyguanosine triphosphate (dGTP), which in turn inhibits ribonucleotide reductase, leading to an imbalance in the deoxynucleotide triphosphate (dNTP) pool, inhibition of DNA synthesis, and ultimately, apoptosis.[1][3] This mechanism of action makes this compound particularly effective against T-cell malignancies, which have high levels of deoxycytidine kinase (dCK) that facilitates the accumulation of dGTP.[3][5] Promising activity has also been observed in some B-cell leukemias.[4][5]

These application notes provide detailed protocols for assessing the sensitivity of cancer cell lines to this compound in vitro, including recommended cell culture conditions and various assays to measure its biological effects.

Cell Culture Conditions

The successful testing of this compound sensitivity relies on appropriate cell culture techniques. Below are general guidelines and specific conditions reported in the literature.

Recommended Cell Lines:

This compound has demonstrated significant activity in T-cell malignancies. Some B-cell lines also show sensitivity.

-

T-cell Acute Lymphoblastic Leukemia (T-ALL): CEM-SS[5]

-

B-cell Chronic Lymphocytic Leukemia (B-CLL): Primary CLL cells[5]

-

B-cell Acute Lymphoblastic Leukemia (B-ALL): Primary B-ALL lymphoblasts[6]

-

Mantle Cell Lymphoma (MCL): Primary MCL cells[7]

Culture Medium and Conditions:

The majority of studies utilize RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.

| Component | Recommended Concentration/Condition |

| Basal Medium | RPMI 1640 |

| Serum | 10% Fetal Bovine Serum (FBS) |

| Supplements | Penicillin-Streptomycin (optional) |

| Temperature | 37°C |

| Atmosphere | 5% CO2, humidified incubator |

This compound and Deoxyguanosine Preparation

This compound's cytotoxic effect is dependent on the presence of deoxyguanosine (dGuo). Therefore, dGuo is typically added to the cell culture medium along with this compound.

Stock Solutions:

-

This compound: Prepare a stock solution in a suitable solvent (e.g., DMSO or sterile water) at a concentration of 1-10 mM. Store at -20°C.

-

Deoxyguanosine (dGuo): Prepare a stock solution in sterile water or culture medium at a concentration of 10-20 mM. Store at -20°C.

Working Concentrations:

The optimal concentrations of this compound and dGuo may vary depending on the cell line. It is recommended to perform a dose-response experiment to determine the IC50 value for each cell line.

| Compound | Typical In Vitro Concentration Range | Reference Concentration |

| This compound | 0.01 µM - 20 µM | 2 µM[6][7] |

| Deoxyguanosine (dGuo) | 10 µM - 30 µM | 20 µM[6] |

Experimental Protocols

Here are detailed protocols for key experiments to assess this compound sensitivity.

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound on cell proliferation and viability.

Materials:

-

96-well cell culture plates

-

This compound and dGuo stock solutions

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound with a constant concentration of dGuo (e.g., 20 µM) in culture medium.

-

Add 100 µL of the drug solutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (background control).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTS reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

6-well cell culture plates

-

This compound and dGuo stock solutions

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 0.5-1 x 10^6 cells/well.

-

Treat cells with the desired concentrations of this compound and dGuo for 24-48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle progression.

Materials:

-

6-well cell culture plates

-

This compound and dGuo stock solutions

-

70% cold ethanol

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed and treat cells as described in the apoptosis assay protocol.

-

Harvest the cells and wash once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 300 x g for 5 minutes and wash once with PBS.

-

Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

-

Incubate for 30 minutes at 37°C in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity.

Data Presentation

All quantitative data should be summarized in tables for clear comparison. An example is provided below.

Table 1: Effect of this compound on Cell Viability (IC50) and Apoptosis in Various Cell Lines

| Cell Line | This compound IC50 (µM) with 20 µM dGuo (72h) | % Apoptotic Cells (Annexin V+) at 2 µM this compound + 20 µM dGuo (48h) |

| CEM-SS (T-ALL) | Data from experiment | Data from experiment |

| Primary B-CLL | Data from experiment | Data from experiment |

| Primary B-ALL | Data from experiment | Data from experiment |

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits PNP, leading to dGTP accumulation and apoptosis.

Experimental Workflow for this compound Sensitivity Testing

The following diagram outlines the general workflow for assessing this compound sensitivity.

Caption: Workflow for in vitro testing of this compound sensitivity.

References

- 1. This compound | Oncohema Key [oncohemakey.com]

- 2. Pharmacology and mechanism of action of this compound, a T-cell targeted agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (BCX-1777, Immucillin H)--a new purine nucleoside analogue: mechanism of action and potential clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. Preclinical and Clinical Evaluation of this compound in Pediatric and Adult B-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

Forodesine: Application Notes on Solubility and Stability in Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility and stability of forodesine, a potent purine nucleoside phosphorylase (PNP) inhibitor. The information is intended to guide researchers in the proper handling and use of this compound in a laboratory setting.

Introduction

This compound is a transition-state analog inhibitor of purine nucleoside phosphorylase (PNP) investigated for its therapeutic potential in T-cell malignancies.[1] Understanding its solubility and stability in common laboratory solvents is critical for accurate experimental design, data interpretation, and the development of robust analytical methods.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₄N₄O₄ | [1] |

| Molecular Weight | 266.25 g/mol | [1] |

| Form | Solid | [2] |

| Storage (Solid) | ≥4 years at -20°C | [2] |

Signaling Pathway

This compound exerts its cytotoxic effects by inhibiting purine nucleoside phosphorylase (PNP), a key enzyme in the purine salvage pathway. This inhibition leads to an accumulation of deoxyguanosine (dGuo), which is subsequently phosphorylated to deoxyguanosine triphosphate (dGTP). Elevated intracellular dGTP levels are cytotoxic to T-cells, leading to apoptosis.

Solubility Data

The solubility of this compound can vary depending on whether it is in its free base or hydrochloride salt form. The following tables summarize available solubility data in common laboratory solvents.

Table 1: this compound (Free Base) Solubility

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | 80 mg/mL |

Table 2: this compound Hydrochloride Solubility

| Solvent | Solubility | Source |

| Water | 100 mg/mL | |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | [2] |

Note: The solubility of this compound in DMSO appears to vary significantly between the free base and the hydrochloride salt. Researchers should consider the form of the compound they are using.

Stability Profile

This compound hydrochloride is stable as a solid for at least four years when stored at -20°C.[2] Aqueous solutions of this compound hydrochloride are not recommended for storage for more than one day.[2]

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific degradation pathways for this compound have not been extensively published, general protocols for forced degradation can be applied.

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)